Unii-ZM322rcj2G
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Overview
Description
J-104870 is a novel neuropeptide Y Y1 receptor antagonist. It is known for its potent feeding suppressant properties and oral bioavailability. Neuropeptide Y is a peptide that induces robust feeding through the action of its receptors in the hypothalamus. Among the subtypes of neuropeptide Y receptors, Y1 receptors play a key role in feeding regulation. J-104870 shows high selectivity and potency for the Y1 receptor, making it a significant compound in the study of feeding behavior and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of J-104870 involves several key steps:
Reduction of Nitroderivative: The nitroderivative (XXII) is reduced using iron and ammonium chloride to produce the amine (XXIII).
Acylation: The resultant amine (XXIII) is acylated by allyl chloroformate to produce carbamate (XXIV).
Removal of Protecting Group: Acidic treatment removes the tetrahydropyranyl-protecting group to afford alcohol (XIV).
Activation: The alcohol (XIV) is further activated as the corresponding mesylate (XV).
Industrial Production Methods
The industrial production of J-104870 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
J-104870 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of J-104870
Scientific Research Applications
J-104870 has several scientific research applications, including:
Chemistry: Used as a tool to study the neuropeptide Y Y1 receptor and its role in feeding behavior.
Biology: Helps in understanding the physiological roles of neuropeptide Y in obesity and feeding regulation.
Medicine: Potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: Used in the development of new drugs targeting the neuropeptide Y Y1 receptor
Mechanism of Action
J-104870 exerts its effects by selectively binding to the neuropeptide Y Y1 receptor. This binding inhibits the action of neuropeptide Y, which is known to induce feeding behavior. By blocking the Y1 receptor, J-104870 suppresses neuropeptide Y-mediated feeding, leading to reduced food intake. The compound shows high affinity for the Y1 receptor, with Ki values of 0.29 and 0.54 nM for human and rat receptors, respectively .
Comparison with Similar Compounds
Similar Compounds
J-115814: Another potent and selective Y1 antagonist with similar properties to J-104870.
BIBP3226: A non-peptide neuropeptide Y Y1 receptor antagonist used in similar studies.
Uniqueness
J-104870 is unique due to its high selectivity and potency for the Y1 receptor. It also has oral bioavailability and brain penetrability, making it a valuable tool for studying the physiological roles of neuropeptide Y in feeding regulation and obesity .
Properties
Molecular Formula |
C27H33N5O4S2 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate |
InChI |
InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33) |
InChI Key |
JNFARUXJNLDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C |
Synonyms |
J 104870 J-104870 |
Origin of Product |
United States |
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